molecular formula C5H9Cl2NO2 B2438604 (2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride CAS No. 2059914-75-7

(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride

Cat. No. B2438604
CAS RN: 2059914-75-7
M. Wt: 186.03
InChI Key: HDSIMSWEQNFYAF-WCCKRBBISA-N
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Description

“(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” is a complex organic compound. The “2S” denotes the stereochemistry of the molecule, indicating that it is the “S” (from the Latin “sinister,” meaning left) enantiomer of the 2-amino-4-chloropent-4-enoic acid molecule . The “hydrochloride” indicates that this compound forms a salt with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” would likely involve a pentane backbone with a chlorine atom and an amino group attached to the 4th carbon atom, and a carboxylic acid group attached to the 2nd carbon atom .

Scientific Research Applications

Synthesis and Structural Analysis

  • Epoxy Amino Acids Synthesis : Derivatives of 2-amino-4-pentenoic acid were resolved using Subtilisin or acylase, leading to the formation of 4-hydroxyproline derivatives via intramolecular cyclisation. This process involves epoxidation and amino group attacks on side-chain epoxides, yielding compounds with five-membered rings (Krishnamurthy et al., 2014).

  • Crystal Structure Analysis : The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was analyzed, revealing insights into its molecular arrangement and intermolecular hydrogen bonding patterns (Kumar et al., 2017).

  • Infrared Spectroscopy : Infrared spectra of 2-amino-4-pentenoic acid and its metal complexes were measured, providing insights into the bonding and structural features of these compounds (Moreno et al., 1960).

Biological and Chemical Applications

  • Inhibitor Synthesis : L-2-Amino-4-methoxy-cis-but-3-enoic acid, a structural analogue of 2-amino-4-pentenoic acid, was synthesized as a potent inhibitor of ATP: L-methionine adenosyltransferase isozymes, demonstrating the compound's potential in enzyme inhibition studies (Sufrin et al., 1982).

  • Enzymatic Synthesis Inhibition : The synthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica was studied, with isoleucine identified as an effective precursor. This research provides insights into amino acid biosynthesis pathways (Fowden & Mazelis, 1971).

  • Photodecomposition Study : Studies on the ultraviolet irradiation of chlorobenzoic acids, related to 2-amino-4-pentenoic acid, showed the transformation of these compounds, indicating their potential in photodecomposition applications (Crosby & Leitis, 1969).

  • Heterocyclic Compound Synthesis : Research on synthesizing novel heterocyclic compounds from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a structurally related compound, demonstrates potential antibacterial activities and applications in medicinal chemistry (El-Hashash et al., 2015).

Mechanism of Action

The mechanism of action of “(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” would depend on its intended use. For example, many drugs work by interacting with specific receptors in the body .

Future Directions

The future directions for research on “(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” would depend on its potential applications. For example, if it has potential uses in medicine or industry, future research could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety .

properties

IUPAC Name

(2S)-2-amino-4-chloropent-4-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIMSWEQNFYAF-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C[C@@H](C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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